molecular formula C16H20N2O2 B6432215 1-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide CAS No. 2208881-25-6

1-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide

Cat. No.: B6432215
CAS No.: 2208881-25-6
M. Wt: 272.34 g/mol
InChI Key: HOFRDGAHCLHSHL-UHFFFAOYSA-N
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Description

1-Methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide is a synthetic pyrrolidine carboxamide derivative. Its structure combines a pyrrolidinone core (5-oxopyrrolidine) with a methyl group at position 1 and a carboxamide linkage to a 1,2,3,4-tetrahydronaphthalen-1-yl (tetralin) moiety.

The parent carboxylic acid, 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9), is documented in the provided SDS as a 100% pure substance . The carboxamide derivative likely arises from amide bond formation between this acid and 1,2,3,4-tetrahydronaphthalen-1-amine.

Properties

IUPAC Name

1-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-18-10-12(9-15(18)19)16(20)17-14-8-4-6-11-5-2-3-7-13(11)14/h2-3,5,7,12,14H,4,6,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFRDGAHCLHSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrrolidine/Tetralin Derivatives

Compound Name Core Structure Substituents Pharmacological Relevance
Target compound Pyrrolidinone (5-oxopyrrolidine) 1-methyl, N-tetralin carboxamide Unknown (hypothetical CNS activity)
Rotigotine Tetralin Thiophene-ethylamine linked to dopamine receptor Dopamine agonist (Parkinson’s disease)
Pramipexole Benzothiazole Aminobenzothiazole with pyrrolidine Dopamine agonist (Parkinson’s disease, restless legs syndrome)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidinone 1-methyl, carboxylic acid Precursor for amide synthesis; no direct therapeutic data

Key Observations :

  • The tetralin moiety in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to purely aliphatic pyrrolidine derivatives.
  • The carboxamide group may confer metabolic stability compared to ester or carboxylic acid derivatives (e.g., the parent acid in ).

Physicochemical and Pharmacokinetic Properties

Limited experimental data exist for the target compound. However, inferences can be drawn from analogues:

  • LogP: Estimated ~2.5–3.5 (tetralin contributes +1.5–2.0 vs. unsubstituted pyrrolidinone).
  • Solubility : Likely low aqueous solubility due to the tetralin group; may require formulation enhancements.
  • Metabolic Stability : Carboxamides generally resist esterase-mediated hydrolysis compared to esters, suggesting longer half-life than carboxylic acid derivatives .

Hypothetical Mechanism and Target Engagement

The tetralin group is associated with dopamine receptor modulation (D2/D3 agonism in rotigotine). The pyrrolidinone core may interact with enzymes like dipeptidyl peptidase-4 (DPP-4) or prolyl oligopeptidase (POP). However, the absence of electron-rich heterocycles (e.g., thiophene in rotigotine) may limit dopamine receptor affinity.

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